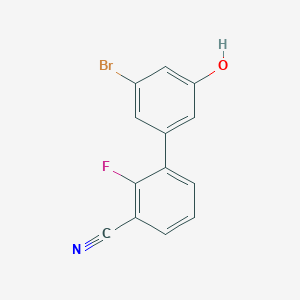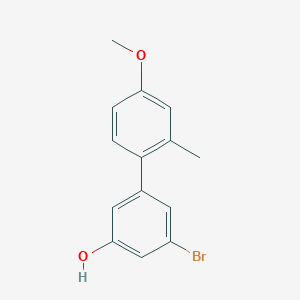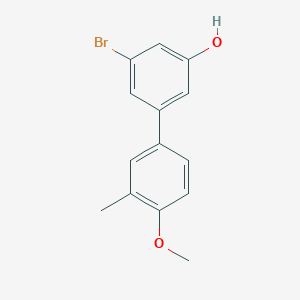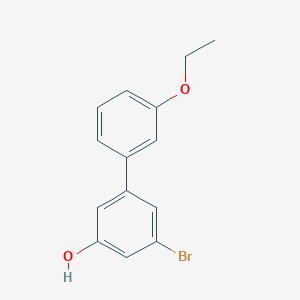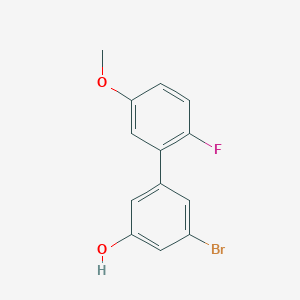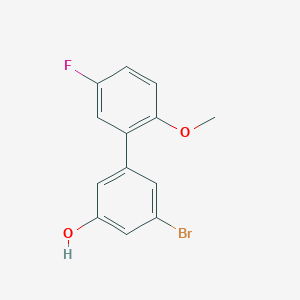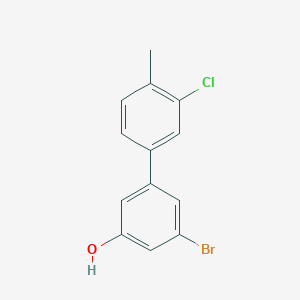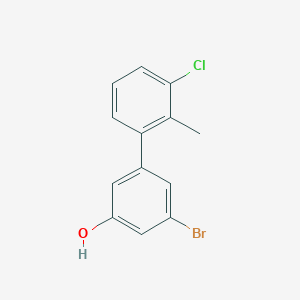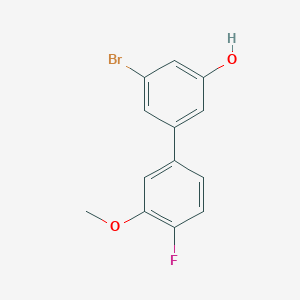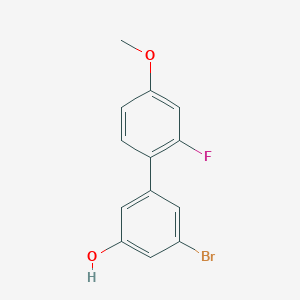
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95%
Übersicht
Beschreibung
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% (3-Br-5-FMPP) is an organic compound that is widely used in scientific research. It is a brominated phenol derivative with two fluorine atoms and a methoxy group, and is used as an intermediate in the synthesis of various compounds. 3-Br-5-FMPP is also a useful reagent for the synthesis of complex molecules, and has been used for a variety of applications in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of complex molecules, and has been used for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. Additionally, 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used in the synthesis of fluorescent molecules, and as a precursor for the synthesis of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is not fully understood. However, it is thought that the bromine atom in the molecule acts as a Lewis acid, which facilitates the reaction of other molecules with the brominated phenol. Additionally, the fluoro and methoxy groups in the molecule are thought to reduce the reactivity of the bromine atom, allowing the molecule to be used in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% are not well understood. However, it is known that the bromine atom in the molecule has the potential to interact with other molecules, and the fluoro and methoxy groups may reduce the reactivity of the bromine atom. Additionally, the molecule has been used in the synthesis of pharmaceuticals, pesticides, and dyes, and may have potential applications in the field of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is its ability to be used as a reagent in the synthesis of complex molecules. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is a hazardous substance, and should be handled with caution. Additionally, the bromine atom in the molecule has the potential to interact with other molecules, and the fluoro and methoxy groups may reduce the reactivity of the bromine atom.
Zukünftige Richtungen
There are a number of potential future directions for 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95%. It could be used as a reagent for the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. Additionally, it could be used as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. Additionally, it could be used in the synthesis of fluorescent molecules, and as a precursor for the synthesis of organic light-emitting diodes (OLEDs). Finally, it could be used as a starting material for the synthesis of other brominated phenol derivatives.
Synthesemethoden
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is synthesized from 3-bromo-4-hydroxybenzaldehyde and 2-fluoro-4-methoxyphenol in a two-step reaction. The first step involves the reaction of the aldehyde with potassium bromide in the presence of an acid catalyst to form a brominated aldehyde. The second step involves the reaction of the brominated aldehyde with 2-fluoro-4-methoxyphenol in the presence of a base catalyst to form 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-bromo-5-(2-fluoro-4-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c1-17-11-2-3-12(13(15)7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBBSXXELNQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686410 | |
| Record name | 5-Bromo-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol | |
CAS RN |
1261970-46-0 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-fluoro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



